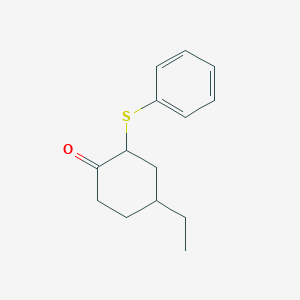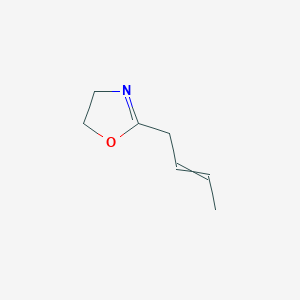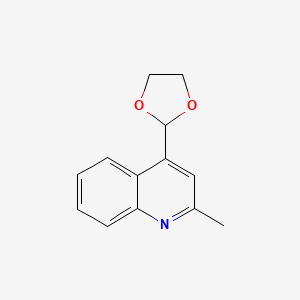
4-(1,3-Dioxolan-2-yl)-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dioxolan-2-yl)-2-methylquinoline is an organic compound that features a quinoline ring substituted with a 1,3-dioxolane moiety and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)-2-methylquinoline typically involves the formation of the quinoline ring followed by the introduction of the 1,3-dioxolane moiety. One common method is the Pfitzinger reaction, which involves the condensation of an isatin with an aldehyde in the presence of a base to form the quinoline ring. The 1,3-dioxolane moiety can be introduced through acetalization of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as toluenesulfonic acid or zirconium tetrachloride can be employed to facilitate the acetalization process .
化学反応の分析
Types of Reactions
4-(1,3-Dioxolan-2-yl)-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
科学的研究の応用
4-(1,3-Dioxolan-2-yl)-2-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules
作用機序
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-2-methylquinoline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity .
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A simpler analog without the quinoline ring.
2-Methylquinoline: Lacks the 1,3-dioxolane moiety.
4-(1,3-Dioxolan-2-yl)pyridine: Contains a pyridine ring instead of a quinoline ring
Uniqueness
4-(1,3-Dioxolan-2-yl)-2-methylquinoline is unique due to the combination of the quinoline ring and the 1,3-dioxolane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
89587-03-1 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC名 |
4-(1,3-dioxolan-2-yl)-2-methylquinoline |
InChI |
InChI=1S/C13H13NO2/c1-9-8-11(13-15-6-7-16-13)10-4-2-3-5-12(10)14-9/h2-5,8,13H,6-7H2,1H3 |
InChIキー |
KQLJVKQLKQBQRS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-en-9-one](/img/structure/B14386529.png)
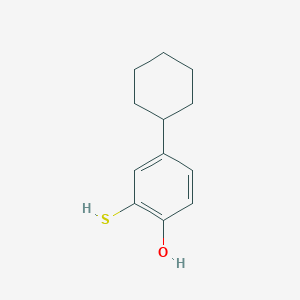
![N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14386537.png)
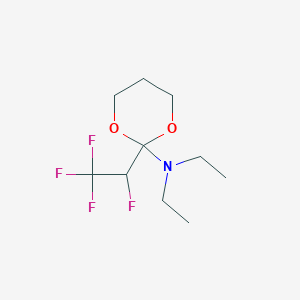
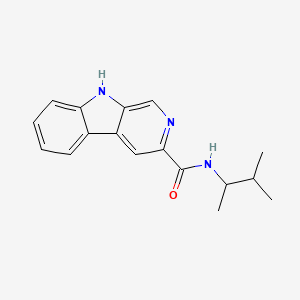

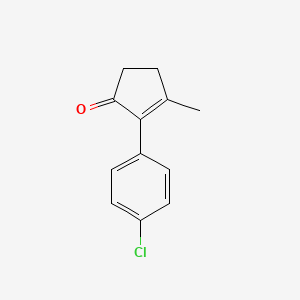
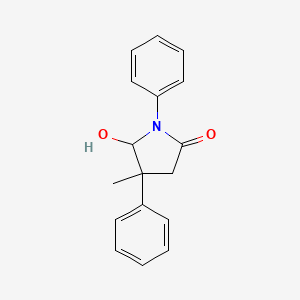
![N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide](/img/structure/B14386563.png)
![Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate](/img/structure/B14386572.png)
![N,N-Diethyl-N-[(4-nitrophenyl)methyl]ethanaminium](/img/structure/B14386586.png)
